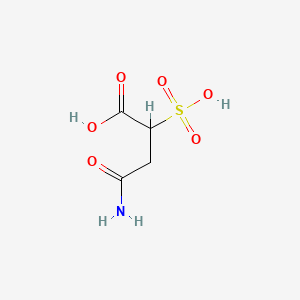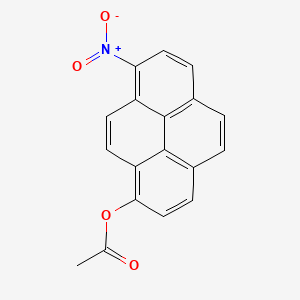
alpha-(p-Phenoxyphenyl)ethyldimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NIOSH/DP6752000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about various chemicals, including their hazards, exposure limits, and safety measures. NIOSH/DP6752000 is recognized for its significant industrial applications and potential health hazards, making it a subject of interest for occupational safety and health research.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/DP6752000 involves specific synthetic routes and reaction conditions. One common method includes ion chromatography with post-column derivatization and ultraviolet detection. The process involves the use of a filter (5.0 μm PVC membrane) and a flow rate of 1 to 4 L/min. The extraction is performed using a solution of 2% sodium hydroxide and 3% sodium carbonate, followed by dilution and heating .
Industrial Production Methods: In industrial settings, the production of NIOSH/DP6752000 typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and safety, ensuring that the compound is produced in a controlled environment to minimize exposure risks to workers.
化学反応の分析
Types of Reactions: NIOSH/DP6752000 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different industrial processes.
Common Reagents and Conditions: Common reagents used in the reactions involving NIOSH/DP6752000 include potassium dichromate, sulfuric acid, and diphenylcarbazide. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of NIOSH/DP6752000 depend on the specific reaction conditions and reagents used. For example, the oxidation of NIOSH/DP6752000 can produce various chromium compounds, which are utilized in different industrial applications.
科学的研究の応用
NIOSH/DP6752000 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various analytical methods, including ion chromatography and spectrophotometry. In biology and medicine, NIOSH/DP6752000 is studied for its potential effects on human health, particularly its carcinogenic properties . In industry, it is used in processes such as metal plating and corrosion prevention.
作用機序
The mechanism of action of NIOSH/DP6752000 involves its interaction with specific molecular targets and pathways. It acts as an oxidizing agent, which can lead to the formation of reactive oxygen species. These reactive species can cause oxidative damage to cellular components, leading to various health effects, including carcinogenesis .
類似化合物との比較
NIOSH/DP6752000 can be compared with other similar compounds, such as hexavalent chromium compounds. These compounds share similar chemical properties and industrial applications but differ in their specific reactivity and health effects. For example, while both NIOSH/DP6752000 and hexavalent chromium compounds are used in metal plating, NIOSH/DP6752000 may have unique reactivity under certain conditions, making it more suitable for specific applications .
List of Similar Compounds:- Hexavalent chromium compounds
- Potassium dichromate
- Sodium chromate
Conclusion
NIOSH/DP6752000 is a compound of significant industrial and scientific interest. Its preparation methods, chemical reactions, and applications in various fields highlight its importance. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique properties and potential health effects.
特性
CAS番号 |
63992-01-8 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC名 |
N,N-dimethyl-1-(4-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO/c1-13(17(2)3)14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-13H,1-3H3 |
InChIキー |
FYNJPVIXOGBPMW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















